molecular formula C11H13NO4S B572084 Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate CAS No. 1334499-99-8

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Cat. No. B572084
CAS RN: 1334499-99-8
M. Wt: 255.288
InChI Key: RJQDUKAKDSLZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate” is a chemical compound used for research and development . It is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H13NO4S. The molecular weight is 255.288. The SMILES string representation is Cl.COC(=O)C1CNC1 .


Chemical Reactions Analysis

Azetidines can be synthesized through various reactions such as the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Epigenetic Impact and Cancer Therapy In the realm of cancer therapy, the role of DNA methylation and demethylation is pivotal. Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate-related compounds, particularly DNA methyltransferase inhibitors, have been crucial in this aspect. These inhibitors have shown the ability to inhibit hypermethylation, restore suppressor gene expression, and exhibit antitumor effects in various laboratory models. Although some positive clinical outcomes have been observed, especially in the context of hematological malignancies, their efficacy in solid tumors remains limited. Ongoing research is focused on optimizing these compounds for broader clinical applications, potentially in combination therapies (Goffin & Eisenhauer, 2002).

Synthetic Chemistry and Material Science

Synthetic Utility in Pharmaceutical Development The compound and its derivatives have been highlighted for their synthetic utility in pharmaceutical development. Methods involving the condensation of o-phenylenediamines with various electrophilic reagents have been developed to synthesize structurally diverse and biologically active molecules. The versatility of these synthetic methods underscores the importance of this compound in medicinal chemistry, particularly in the synthesis of compounds with potential anticancer properties (Ibrahim, 2011).

Supramolecular Chemistry and Nanotechnology In the domain of supramolecular chemistry and nanotechnology, derivatives of this compound, such as benzene-1,3,5-tricarboxamide (BTA), have been identified as key building blocks. BTAs are known for their simple structure, accessibility, and self-assembly properties, which make them suitable for a wide range of applications from polymer processing to biomedical applications. Their utility is linked to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This property paves the way for innovative applications in nanotechnology and other scientific fields (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

“Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate” is not intended for medicinal or household use . It should be handled with care and appropriate safety measures should be taken during its use .

Future Directions

“Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate” is a compound used for research and development . Its future directions are likely to be influenced by the results of ongoing research in the field of organic chemistry and pharmaceutical research .

properties

IUPAC Name

methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-11(13)9-7-12(8-9)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQDUKAKDSLZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716509
Record name Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334499-99-8
Record name Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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